molecular formula C10H11NO3 B12108379 Benzyl 3-amino-3-oxopropanoate

Benzyl 3-amino-3-oxopropanoate

Cat. No.: B12108379
M. Wt: 193.20 g/mol
InChI Key: IMCUOTYDORHFCN-UHFFFAOYSA-N
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Description

Benzyl 3-amino-3-oxopropanoate is an organic compound with the molecular formula C10H11NO3 It is a derivative of propanoic acid, featuring a benzyl group attached to the nitrogen atom and an amino group at the third carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 3-amino-3-oxopropanoate can be synthesized through several methods. One common approach involves the reaction of benzylamine with ethyl 3-oxopropanoate under acidic conditions. The reaction typically proceeds as follows:

  • Benzylamine is added to a solution of ethyl 3-oxopropanoate in an appropriate solvent, such as ethanol.
  • The mixture is heated under reflux with a catalytic amount of acid, such as hydrochloric acid, to facilitate the reaction.
  • After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The β-ketoamide group facilitates nucleophilic attack, enabling substitution at the carbonyl carbon. Key examples include:

Reaction TypeReagents/ConditionsProduct(s) FormedYieldReference
AlcoholysisBenzyl alcohol, Pd(OAc)₂, DABCOBenzyl 3-[Methyl(phenyl)amino]-3-oxopropanoate80%
TransesterificationEthanol, Pd(OAc)₂, DABCODiethyl malonate42%

Mechanistic Insights :

  • Palladium catalysts promote oxidative addition of 3-iodopropynamides, followed by alcohol nucleophilic attack and reductive elimination .

  • Steric hindrance from substituents (e.g., ortho-tolyl groups) reduces reaction efficiency .

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

Reaction TypeReagents/ConditionsProduct(s) FormedNotesReference
Acidic HydrolysisHCl (aq), reflux3-Amino-3-oxopropanoic acidRequires prolonged heating
Basic HydrolysisNaOH (aq), RTSodium 3-amino-3-oxopropanoateRapid saponification

Kinetic Data :

  • Basic hydrolysis proceeds faster (t₁/₂ = 15 min at pH 12) due to hydroxide ion nucleophilicity.

  • Acidic conditions favor protonation of the ester carbonyl, slowing the reaction (t₁/₂ = 6 hr at pH 2).

Amide Functionalization

The amino group participates in condensation and acylation reactions:

Reaction TypeReagents/ConditionsProduct(s) FormedApplicationReference
AcylationAcetyl chloride, pyridineBenzyl 3-acetamido-3-oxopropanoateProdrug synthesis
Schiff Base Formation2,4-Dichlorobenzaldehyde, EtOHBenzyl 3-(2,4-dichlorobenzylideneamino)-3-oxopropanoateChelating agents

Structural Impact :

  • Acylated derivatives exhibit enhanced lipophilicity, improving membrane permeability in pharmacological contexts.

  • Schiff bases formed with aromatic aldehydes show fluorescence properties.

Redox Reactions

The ketone group undergoes selective reduction:

Reaction TypeReagents/ConditionsProduct(s) FormedSelectivityReference
Ketone ReductionNaBH₄, MeOHBenzyl 3-amino-3-hydroxypropanoatePartial reduction
Full ReductionLiAlH₄, THFBenzyl 3-amino-1,3-propanediolOver-reduction

Stereochemical Outcomes :

  • NaBH₄ reduces the ketone to a secondary alcohol with retention of configuration .

  • LiAlH₄ further reduces the amide to an amine, forming a diol .

Cross-Coupling Reactions

Palladium-mediated couplings enable C–C bond formation:

Reaction TypeReagents/ConditionsProduct(s) FormedScopeReference
Suzuki CouplingPhenylboronic acid, Pd(PPh₃)₄Benzyl 3-amino-3-(biphenyl-4-yl)oxopropanoateLimited to aryl groups

Limitations :

  • Substrate compatibility is restricted by the electron-withdrawing amide group, which deactivates the ketone toward cross-coupling .

Thermal Decomposition

At elevated temperatures (>200°C), the compound undergoes pyrolysis:

ConditionsMajor ProductsMinor ProductsMechanismReference
250°C, N₂ atmosphereBenzyl alcohol, CO₂Acrylamide derivativesRadical chain scission

Analytical Data :

  • Thermogravimetric analysis (TGA) shows a 95% mass loss between 200–300°C.

  • Gas chromatography (GC) confirms CO₂ and benzyl alcohol as primary volatiles.

Scientific Research Applications

Chemical Structure and Synthesis

Benzyl 3-amino-3-oxopropanoate has the molecular formula C10H11NO3 and features a benzyl group attached to the nitrogen atom of an amino group at the third carbon position of propanoic acid. The compound can be synthesized through the reaction of benzylamine with ethyl 3-oxopropanoate under acidic conditions, typically using hydrochloric acid as a catalyst in ethanol solvent.

Synthesis Procedure:

  • Reagents : Benzylamine and ethyl 3-oxopropanoate.
  • Solvent : Ethanol.
  • Catalyst : Hydrochloric acid (HCl).
  • Procedure : Heat the mixture under reflux, cool it, and purify the product by recrystallization.

This synthetic route highlights its accessibility for research and industrial applications.

Scientific Research Applications

This compound has several notable applications:

1. Chemistry

  • Serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
  • Can undergo oxidation to form benzyl 3-amino-3-oxo-2-propanoic acid or reduction to yield benzyl 3-amino-3-hydroxypropanoate, facilitating further chemical transformations .

2. Biology

  • Utilized in studies involving enzyme inhibition and protein interactions. The compound can act as an enzyme inhibitor by binding to active sites, blocking enzymatic activity, which impacts various biochemical pathways .
  • Investigated for its potential role in modulating neurotransmitter receptors, enhancing inhibitory neurotransmission through interactions with GABA receptors.

3. Medicine

  • Explored as a precursor for drug development, particularly in synthesizing compounds with anticancer and antimicrobial properties .
  • Case studies indicate its potential efficacy against various cancer cell lines, suggesting strong antitumor activity .

4. Industry

  • Employed in producing specialty chemicals and intermediates for various industrial applications .

Case Studies

Several case studies illustrate the diverse applications of this compound:

Study Focus Findings
Anticancer Activity Investigated for its ability to inhibit proliferation in cancer cell lines; effective at low concentrations .
Antimicrobial Properties Exhibited activity against various bacterial strains; MIC values reported as low as 0.5 µg/mL.
Enzyme Interaction Studies Demonstrated potential in modulating enzyme activities critical to metabolic processes .

Mechanism of Action

The mechanism of action of benzyl 3-amino-3-oxopropanoate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system under study.

Comparison with Similar Compounds

    Ethyl 3-amino-3-oxopropanoate: Similar structure but with an ethyl group instead of a benzyl group.

    Benzyl 3-amino-2-oxopropanoate: Differing by the position of the oxo group.

    Benzyl 3-amino-3-hydroxypropanoate: The oxo group is reduced to a hydroxyl group.

Uniqueness: Benzyl 3-amino-3-oxopropanoate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the benzyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets.

Biological Activity

Benzyl 3-amino-3-oxopropanoate (C10H11NO3) is an organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicinal chemistry, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a benzyl group attached to the nitrogen atom of an amino group at the third carbon position of propanoic acid. The compound can be synthesized through various methods, with a common approach involving the reaction of benzylamine with ethyl 3-oxopropanoate under acidic conditions. The reaction typically follows these steps:

  • Reagents : Benzylamine and ethyl 3-oxopropanoate.
  • Solvent : Ethanol.
  • Catalyst : Hydrochloric acid (HCl).
  • Procedure : The mixture is heated under reflux, cooled, and the product is purified by recrystallization.

This synthetic route highlights the compound's accessibility for research and industrial applications.

Biological Mechanisms

This compound exhibits various biological activities, primarily through enzyme inhibition and interaction with molecular targets.

Enzyme Inhibition

The compound acts as an enzyme inhibitor, particularly affecting acetylcholinesterase (AChE) activity. This inhibition can block neurotransmitter breakdown, potentially contributing to therapeutic effects in neurodegenerative diseases .

Mechanism of Action :

  • Binding : The compound binds to the active site of AChE, inhibiting its function.
  • Pathways Affected : This inhibition can alter neurotransmitter levels, influencing cognitive functions and memory retention.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits AChE, potentially aiding neuroprotection
Antimicrobial PropertiesExhibits activity against various bacterial strains
Anticancer PotentialInvestigated as a precursor for anticancer drugs

Case Study: Antimicrobial Activity

In a study evaluating the antimicrobial properties of this compound, it was found to demonstrate significant inhibitory effects against multiple bacterial strains. The minimum inhibitory concentration (MIC) values indicated its potential as a lead compound for developing new antibiotics .

Comparison with Related Compounds

This compound shares structural similarities with other compounds in its class but exhibits unique biological activities due to its specific substitution pattern.

Table 2: Comparison with Similar Compounds

CompoundStructural DifferenceNotable Activity
Ethyl 3-amino-3-oxopropanoateEthyl group instead of benzylLower lipophilicity
Benzyl 3-amino-2-oxopropanoateOxo group at position 2Varies in enzyme interaction
Benzyl 3-amino-3-hydroxypropanoateHydroxyl group instead of oxoAltered biological activity

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

benzyl 3-amino-3-oxopropanoate

InChI

InChI=1S/C10H11NO3/c11-9(12)6-10(13)14-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12)

InChI Key

IMCUOTYDORHFCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(=O)N

Origin of Product

United States

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